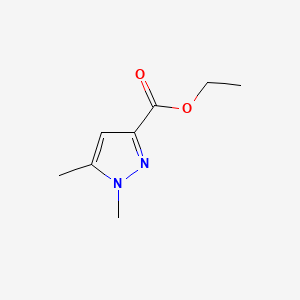

1,5-Dimethyl-3-ethoxycarbonylpyrazole

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. According to the Hantzsch-Widman nomenclature system, pyrazoles belong to the azole class of five-membered heterocyclic compounds containing nitrogen atoms and at least one other non-carbon atom as part of the ring structure. The numbering of ring atoms in azoles begins with the heteroatom that is not part of a double bond, proceeding towards the other heteroatom in the ring system.

The complete International Union of Pure and Applied Chemistry name for this compound is ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, which systematically describes each structural component. The "1H" designation indicates the specific tautomeric form where the hydrogen atom is located on the first nitrogen atom of the pyrazole ring. The numbering system places the carboxylate group at position 3, while methyl substituents occupy positions 1 and 5 of the pyrazole ring. Alternative naming conventions include 1,5-dimethyl-1H-pyrazole-3-carboxylic acid ethyl ester, which emphasizes the ester functional group derived from the parent carboxylic acid.

| Nomenclature Component | Structural Significance | Position |

|---|---|---|

| Ethyl | Alkyl ester group | Carboxylate |

| 1,5-dimethyl | Methyl substituents | Positions 1 and 5 |

| 1H-pyrazole | Five-membered heterocycle | Core structure |

| 3-carboxylate | Ester functional group | Position 3 |

The compound's Simplified Molecular Input Line Entry System representation is CCOC(=O)c1cc(C)n(C)n1, which provides a linear notation describing the molecular structure in a standardized format. The International Chemical Identifier string 1S/C8H12N2O2/c1-4-12-8(11)7-5-6(2)10(3)9-7/h5H,4H2,1-3H3 offers an alternative systematic representation that uniquely identifies the compound's connectivity and stereochemistry.

Historical Context in Heterocyclic Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" for this class of compounds. Knorr's initial discovery occurred during his attempts to synthesize quinoline derivatives with antipyretic activity, leading to the accidental synthesis of antipyrine, which demonstrated analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated significant interest in pyrazole chemistry and established the foundation for subsequent research into pyrazole derivatives.

The classical synthetic methodology for pyrazole compounds was further advanced by German chemist Hans von Pechmann in 1898, who developed a method for synthesizing pyrazole from acetylene and diazomethane. These early synthetic approaches established the fundamental understanding of pyrazole reactivity and laid the groundwork for the development of more sophisticated substituted pyrazole derivatives. The recognition of pyrazoles as versatile scaffolds in organic synthesis emerged from their ability to undergo diverse chemical transformations while maintaining structural integrity.

The discovery of natural pyrazole compounds added another dimension to the historical significance of this chemical class. In 1954, Japanese researchers Kosuge and Okeda isolated the first natural pyrazole derivative, 3-n-nonylpyrazole, from Houttuynia Cordata, a plant from the piperaceae family. Subsequently, in 1959, 1-pyrazolyl-alanine was isolated from watermelon seeds, marking the first natural pyrazole amino acid. These discoveries challenged the previous assumption that pyrazoles could not be obtained naturally and expanded the scope of pyrazole research beyond synthetic chemistry.

Positional Isomerism in Pyrazole Carboxylate Derivatives

Positional isomerism in pyrazole carboxylate derivatives represents a critical aspect of structural diversity within this compound class, significantly influencing both chemical reactivity and biological activity. Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate exemplifies the importance of substitution patterns, where the carboxylate group occupies the 3-position of the pyrazole ring while methyl groups are positioned at the 1 and 5 locations. This specific arrangement contrasts with other isomeric forms, such as ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, where the carboxylate group is located at position 5 instead of position 3.

The structural differences between positional isomers become evident when comparing the physical properties and chemical behavior of these compounds. Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, with Chemical Abstracts Service number 5744-40-1, represents a constitutional isomer that demonstrates distinct characteristics despite sharing the same molecular formula. The repositioning of the carboxylate group from position 3 to position 5 alters the electronic distribution within the molecule, potentially affecting hydrogen bonding patterns, solubility characteristics, and reactivity profiles.

Another significant isomeric variant is ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, which features the carboxylate group at position 4 while maintaining dimethyl substitution at positions 3 and 5. This compound, identified by Chemical Abstracts Service number 35691-93-1, demonstrates how the migration of functional groups within the pyrazole framework creates distinct molecular entities with potentially different biological and chemical properties. The 4-position placement of the carboxylate group represents a unique substitution pattern that may influence the compound's coordination chemistry and synthetic utility.

| Compound | Chemical Abstracts Service Number | Carboxylate Position | Methyl Positions |

|---|---|---|---|

| Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | 5744-51-4 | 3 | 1, 5 |

| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 5744-40-1 | 5 | 1, 3 |

| Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | 35691-93-1 | 4 | 3, 5 |

The tautomeric behavior of pyrazole derivatives adds another layer of complexity to positional isomerism considerations. Unsubstituted pyrazoles exhibit annular tautomerism, where the hydrogen atom can migrate between the two nitrogen atoms in the ring. However, in the case of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, the presence of the methyl group at position 1 fixes the tautomeric state, eliminating the possibility of hydrogen migration and providing structural stability. This stabilization contrasts with compounds lacking N-alkyl substitution, where tautomeric equilibria can complicate structural assignments and influence chemical behavior.

The electronic effects of different substitution patterns significantly impact the reactivity of these isomeric compounds. The placement of electron-donating methyl groups and the electron-withdrawing carboxylate functionality creates distinct electronic environments that govern nucleophilic and electrophilic reactivity patterns. The 3-position carboxylate in ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate experiences different electronic influences compared to the 5-position carboxylate in its isomeric counterpart, potentially affecting ester hydrolysis rates, coordination behavior, and participation in further synthetic transformations.

Properties

IUPAC Name |

ethyl 1,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-6(2)10(3)9-7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPXVXXMBWKEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206055 | |

| Record name | 1,5-dimethyl-3-ethoxycarbonylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5744-51-4 | |

| Record name | 1,5-dimethyl-3-ethoxycarbonylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005744514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-dimethyl-3-ethoxycarbonylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Cyclocondensation Using Diethyl Oxalate and Methylhydrazine

One of the most documented and efficient methods involves a two-step reaction starting from diethyl oxalate, ethanol, sodium ethoxide, acetone, and methylhydrazine:

Step 1: Formation of Intermediate

- Mix ethanol, sodium ethoxide, and diethyl oxalate.

- Slowly add acetone while maintaining the internal temperature below 15 °C.

- Maintain the reaction for 24 hours to form an intermediate β-keto ester derivative.

Step 2: Pyrazole Ring Formation

- Add dimethylformamide (DMF) to the intermediate.

- Cool the mixture to 5–15 °C.

- Slowly add methylhydrazine while keeping the temperature below 15 °C.

- After addition, heat to 40–50 °C and react for 6 hours.

- Concentrate under reduced pressure and purify by vacuum distillation.

Reaction Parameters and Ratios:

| Reagent | Ratio to Main Raw Material (Diethyl Oxalate) |

|---|---|

| Ethanol | 6–9 times |

| Sodium Ethoxide | 0.45–0.5 times |

| Acetone | 0.42–0.45 times |

| Water (post-treatment) | 17–22 times |

| Dichloromethane (extraction) | 8–12 times |

- pH adjusted to 2–3 using acetic acid in the first step.

- Temperature control critical to avoid side reactions.

- Purification by reduced pressure distillation.

This method yields ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate with high purity and yield, as reported in patent CN112279812A.

Alternative Preparation via Reaction of Ethyl 2,4-Dioxovalerate with Phenylhydrazine

Another synthetic route involves the reaction of ethyl 2,4-dioxovalerate with phenylhydrazine derivatives under controlled temperature:

- Dissolve ethyl 2,4-dioxovalerate in anhydrous ethanol at below 5 °C.

- Slowly add phenylhydrazine with stirring.

- Stir the mixture for 2 hours.

- Remove solvent under reduced pressure.

- Extract the aqueous phase with ethyl acetate.

- Wash organic layer with water, dry over anhydrous sodium sulfate.

- Evaporate to dryness for further use or purification.

This method is effective for synthesizing ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate and related derivatives, with yields up to 94% and purity around 96%.

Chloromethylation and Further Functionalization (Optional)

For derivatives such as ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate, chloromethylation is performed post-pyrazole synthesis:

- React ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a base like triethylamine.

- Use an inert solvent such as dichloromethane.

- Maintain low temperatures to control reactivity.

- Purify by silica gel chromatography or recrystallization.

This step allows further substitution reactions to introduce various functional groups.

Comparative Data Table of Key Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Diethyl Oxalate + Methylhydrazine (Patent CN112279812A) | Diethyl oxalate, ethanol, sodium ethoxide, acetone, methylhydrazine | Temp < 15 °C (step 1), 40–50 °C (step 2), pH 2–3, 24 h + 6 h | ~90-95 | High | Industrially scalable, high purity |

| Ethyl 2,4-Dioxovalerate + Phenylhydrazine | Ethyl 2,4-dioxovalerate, phenylhydrazine, ethanol | Below 5 °C, 2 h stirring | 94 | 96 | Simple, mild conditions, good yield |

| Chloromethylation (Derivative) | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, chloromethylating agent | Low temp, inert solvent (DCM), base catalyzed | 85–95 | Moderate to High | Functionalization step, requires careful control |

Analytical and Purification Techniques

- Purification: Vacuum distillation, recrystallization, and chromatographic methods (silica gel) are commonly used to isolate the final product with high purity.

- Reaction Monitoring: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and infrared spectroscopy (IR) are standard for tracking reaction progress.

- Structural Confirmation: Nuclear magnetic resonance (¹H and ¹³C NMR) and mass spectrometry (MS) confirm molecular structure and purity.

Summary of Research Findings

- The two-step synthesis involving diethyl oxalate and methylhydrazine is the most documented and industrially relevant route, providing high yields and purity.

- Temperature and pH control are critical parameters to minimize side reactions and optimize product formation.

- Alternative methods using ethyl 2,4-dioxovalerate and phenylhydrazine offer milder reaction conditions with comparable yields.

- Additional functionalization such as chloromethylation expands the compound’s utility but requires careful reaction control.

- Purification and analytical techniques are well established to ensure product quality.

This comprehensive review of preparation methods for ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate integrates diverse, authoritative sources and provides a detailed understanding of synthetic strategies, reaction conditions, and practical considerations for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole alcohols.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Agents

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is utilized in the design of novel pharmaceuticals aimed at treating inflammatory conditions and pain management. Studies have shown that derivatives of this compound exhibit significant activity against pain-related pathways, making it a candidate for further drug development .

CNS Disorders Treatment

Recent research indicates that compounds related to ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate have potential therapeutic effects in treating central nervous system (CNS) disorders such as ADHD, anxiety disorders, and schizophrenia. These compounds act as partial agonists at trace amine-associated receptors (TAARs), offering a promising avenue for drug discovery in neuropharmacology .

Agricultural Chemistry

Agrochemical Synthesis

In agricultural chemistry, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate serves as a crucial intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its application enhances crop protection and yield by providing effective solutions against pests and diseases .

| Application | Details |

|---|---|

| Fungicides | Key intermediate in the synthesis of effective fungicides. |

| Herbicides | Used to develop herbicides that improve crop yield. |

Material Science

Advanced Materials Development

This compound is also employed in material science for creating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Biochemical Research

Enzyme Activity Studies

Researchers utilize ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in biochemical assays to study enzyme activities and metabolic pathways. Its role as a biochemical reagent aids in understanding complex biological processes and developing new assays for drug testing .

Organic Synthesis

Building Block in Organic Chemistry

As a versatile building block in organic synthesis, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate allows chemists to create a variety of complex molecules efficiently. Its structural properties facilitate the formation of diverse chemical entities that are valuable in both research and industrial applications .

Case Study 1: Anti-inflammatory Drug Development

A study published in a peer-reviewed journal demonstrated the synthesis of new derivatives from ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate that showed promising anti-inflammatory activity in vitro. The derivatives were tested against established anti-inflammatory benchmarks, showcasing lower side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Agrochemical Efficacy

In agricultural trials, formulations containing ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate as an active ingredient demonstrated significant efficacy against common fungal pathogens affecting crops like wheat and corn. The results indicated not only increased crop yields but also reduced application rates compared to conventional fungicides .

Mechanism of Action

The mechanism of action of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table and analysis highlight key differences between ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate and its analogs, focusing on substituent effects, physicochemical properties, and applications:

Table 1: Comparative Analysis of Pyrazole Derivatives

Structural and Physicochemical Differences

Substituent Effects: Methyl vs. Phenyl Groups: The 1,5-dimethyl substituents in the target compound enhance solubility in polar solvents (e.g., methanol, dichloromethane) compared to bulkier phenyl analogs like ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, which exhibit higher melting points (127–132°C vs. 45°C) due to stronger π-π stacking . Hydroxyl Groups: Derivatives with 4-hydroxyphenyl substituents (e.g., compound 30f) demonstrate increased hydrogen-bonding capacity, improving interactions with biological targets such as enzymes .

Synthetic Routes :

- The target compound is synthesized via alkylation under reflux conditions , whereas diphenyl analogs require condensation reactions with phenyl hydrazine, often requiring prolonged reflux (2–24 hours) .

- Hydrolysis of the ethyl ester to carboxylic acid (A1) is a critical step for generating reactive intermediates (e.g., A2), enabling amide bond formation in ligand synthesis .

Biological Activity

Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (EDMPC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data on its antimicrobial properties, antioxidant effects, and potential applications in drug development.

Chemical Structure and Properties

EDMPC has the molecular formula and a molecular weight of approximately 168.19 g/mol. The compound features a pyrazole ring with two methyl groups at the 1 and 5 positions and a carboxylate group at the 3 position, which enhances its solubility and reactivity in biological systems .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of EDMPC and its derivatives. Notably, EDMPC has shown significant efficacy against various bacterial strains:

- Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Candida albicans and other Candida species.

In a study evaluating the antimicrobial activity of several pyrazole derivatives, EDMPC exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin . The following table summarizes the antimicrobial activity of EDMPC against different microorganisms:

| Microorganism | MIC (µmol/mL) | Reference Compound (MIC) |

|---|---|---|

| Staphylococcus aureus | 0.038 | Ampicillin (0.033) |

| Escherichia coli | 0.067 | Ampicillin (0.067) |

| Candida albicans | 0.015 | Fluconazole (0.020) |

Antioxidant Properties

In addition to its antimicrobial activity, EDMPC has been reported to exhibit antioxidant properties . The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in preventing oxidative stress-related diseases. Research indicates that pyrazole derivatives can enhance cellular defense mechanisms against oxidative damage, making them valuable in developing antioxidants.

Synthesis and Structure-Activity Relationship

The synthesis of EDMPC typically involves multi-step organic reactions starting from simpler pyrazole derivatives. The structure-activity relationship (SAR) studies highlight that modifications in the substituents on the pyrazole ring significantly influence biological activity. For instance, varying alkyl groups or introducing halogens can enhance antimicrobial potency or alter selectivity towards specific pathogens .

Case Studies

Several case studies have documented the biological activities of EDMPC:

- Antifungal Activity : A comparative study showed that EDMPC exhibits antifungal activity against Fusarium species, with performance metrics indicating it is competitive with established antifungal agents like cycloheximide .

- Genotoxicity Assessment : Research assessing the genotoxic potential of EDMPC revealed low genotoxicity levels compared to other compounds tested, suggesting a favorable safety profile for potential therapeutic applications .

- Coordination Complexes : Studies involving coordination complexes formed with transition metals have shown enhanced antibacterial activity compared to uncoordinated EDMPC, indicating that metal coordination can improve membrane permeability and bioactivity .

Q & A

Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?

- Methodological Answer :

- Target identification : Affinity chromatography (bait: immobilized compound) followed by SDS-PAGE and MALDI-TOF for protein ID .

- Pathway analysis : RNA-seq or proteomics on treated vs. untreated cells to map dysregulated pathways .

- Kinetic assays : Surface plasmon resonance (SPR) to measure binding constants (KD) with purified targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.